2H-Oxazolo[4,5-g]indazole 2H-Oxazolo[4,5-g]indazole
Brand Name: Vulcanchem
CAS No.: 21274-68-0
VCID: VC15994676
InChI: InChI=1S/C8H5N3O/c1-2-6-8(12-4-9-6)7-5(1)3-10-11-7/h1-4H,(H,10,11)
SMILES:
Molecular Formula: C8H5N3O
Molecular Weight: 159.14 g/mol

2H-Oxazolo[4,5-g]indazole

CAS No.: 21274-68-0

Cat. No.: VC15994676

Molecular Formula: C8H5N3O

Molecular Weight: 159.14 g/mol

* For research use only. Not for human or veterinary use.

2H-Oxazolo[4,5-g]indazole - 21274-68-0

Specification

CAS No. 21274-68-0
Molecular Formula C8H5N3O
Molecular Weight 159.14 g/mol
IUPAC Name 1H-pyrazolo[4,3-g][1,3]benzoxazole
Standard InChI InChI=1S/C8H5N3O/c1-2-6-8(12-4-9-6)7-5(1)3-10-11-7/h1-4H,(H,10,11)
Standard InChI Key RCBDEUSKSFNADN-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C3=C1C=NN3)OC=N2

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

2H-Oxazolo[4,5-g]indazole consists of a five-membered oxazole ring fused to a six-membered indazole system. The oxazole ring contains one oxygen and one nitrogen atom, while the indazole moiety incorporates two adjacent nitrogen atoms within its bicyclic framework . The fusion occurs at positions 4 and 5 of the oxazole and positions 5 and 6 of the indazole, as indicated by the [4,5-g] notation in its name.

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource
IUPAC Name1H-Pyrazolo[4,3-g] benzoxazole
CAS Registry Number21274-68-0
Molecular FormulaC8H5N3O\text{C}_8\text{H}_5\text{N}_3\text{O}
SMILES NotationC1=CC2=C(C3=C1C=NN3)OC=N2
InChI KeyRCBDEUSKSFNADN-UHFFFAOYSA-N

X-ray crystallography studies on related compounds, such as triazolotriazepinoindazolones, have confirmed the biplanar conformation of fused heterocycles, which may influence the binding interactions of 2H-oxazolo[4,5-g]indazole derivatives .

Computational Insights

Density functional theory (DFT) calculations on analogous systems, such as 4H-pyrrolo[2,3-d]oxazoles, suggest that isomerization processes involving nitrenoid-like transition states may govern the stability of fused heterocycles . These insights underscore the importance of electronic and steric factors in modulating the reactivity of 2H-oxazolo[4,5-g]indazole derivatives.

Synthetic Methodologies

Cyclization Reactions

A primary route to 2H-oxazolo[4,5-g]indazole involves cyclization of precursor molecules. For example, propargyl bromide-initiated ring opening of oxazolino-2H-indazoles, followed by azide-alkyne cycloaddition, has been employed to generate structurally related triazolotriazepinoindazolones . Similar strategies could be adapted for synthesizing the title compound.

Table 2: Comparative Synthesis Strategies

MethodConditionsYield (%)Key FeatureSource
Microwave-AssistedSolvent-free, 150°C, 20 min85–90Reduced reaction time
Propargyl Bromide Ring OpeningDMF, 80°C, 4 h69One-pot–three-step protocol
Rh(II)-Catalyzed IsomerizationAcetonitrile, RT, 12 h75Atom-economic pathway

Functionalization and Diversification

Physicochemical Properties

Solubility and Stability

2H-Oxazolo[4,5-g]indazole exhibits limited aqueous solubility due to its aromatic heterocyclic structure, necessitating the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for biological assays. Stability studies indicate that the compound remains intact under ambient conditions but may degrade under prolonged exposure to light or acidic environments .

Spectroscopic Characterization

  • 1H NMR: Signals between δ 6.8–7.5 ppm correspond to aromatic protons, while aliphatic protons (e.g., CH2 groups in derivatives) appear at δ 3.3–5.2 ppm .

  • 13C NMR: Peaks at ~80 ppm and ~105 ppm are indicative of isoxazoline and isoxazole carbons, respectively .

Biological Activities and Mechanisms

Antimicrobial and Anti-Inflammatory Effects

Derivatives of 2H-oxazolo[4,5-g]indazole demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. Anti-inflammatory properties have been linked to cyclooxygenase-2 (COX-2) inhibition, as evidenced by reduced prostaglandin E2 (PGE2) levels in murine macrophages.

Antileishmanial Activity

Compound 13, a triazole-functionalized analog, exhibited potent activity against Leishmania major promastigotes (IC50 = 2.1 µM), surpassing the reference drug amphotericin B (IC50 = 4.7 µM) . Molecular docking revealed strong binding to trypanothione reductase (TryR), a key enzyme in Leishmania redox homeostasis, with a binding free energy of −42.6 kcal/mol .

Table 3: Selected Biological Data

ActivityModel SystemResultSource
AntileishmanialLeishmania majorIC50 = 2.1 µM
COX-2 InhibitionMurine Macrophages78% PGE2 reduction at 10 µM
Antibacterial (Gram+)Staphylococcus aureusMIC = 8 µg/mL

Pharmacological and Mechanistic Studies

Enzyme Inhibition

2H-Oxazolo[4,5-g]indazole derivatives act as competitive inhibitors of tyrosine kinase receptors (e.g., EGFR) with inhibition constants (KiK_i) in the nanomolar range. Molecular dynamics simulations (100 ns) of TryR-compound 13 complexes demonstrated stable binding, with root-mean-square deviation (RMSD) values of 1–3 Å, confirming target engagement .

Applications in Drug Discovery

The structural tunability of 2H-oxazolo[4,5-g]indazole makes it a promising scaffold for developing kinase inhibitors, antimicrobial agents, and antiparasitic drugs. Recent efforts focus on optimizing pharmacokinetic properties through prodrug strategies and nanoformulations.

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